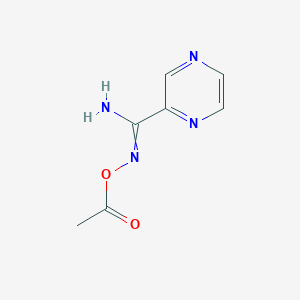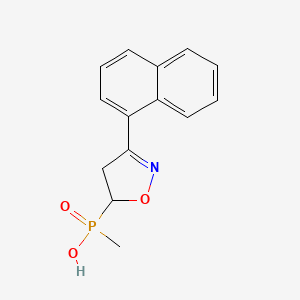
(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid is a complex organic compound that features a unique structure combining a naphthalene ring, an isoxazole ring, and a phosphinic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid typically involves the cyclization of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide under mild conditions . This method is known for its high regioselectivity and wide scope, making it suitable for producing various substituted isoxazoles.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using copper (I) acetylides and nitrile oxides . These reactions are highly reliable and exhibit a wide scope with respect to both components, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various catalysts such as AuCl3 and CuCl . Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.
Applications De Recherche Scientifique
(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other isoxazole derivatives and phosphinic acid-containing molecules. Examples include:
- 3,5-Disubstituted isoxazoles
- Phosphinic acid derivatives
Uniqueness
(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid is unique due to its specific combination of a naphthalene ring, an isoxazole ring, and a phosphinic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
125674-51-3 |
|---|---|
Formule moléculaire |
C14H14NO3P |
Poids moléculaire |
275.24 g/mol |
Nom IUPAC |
methyl-(3-naphthalen-1-yl-4,5-dihydro-1,2-oxazol-5-yl)phosphinic acid |
InChI |
InChI=1S/C14H14NO3P/c1-19(16,17)14-9-13(15-18-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,14H,9H2,1H3,(H,16,17) |
Clé InChI |
VCZDPRGJLIEUPL-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C1CC(=NO1)C2=CC=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


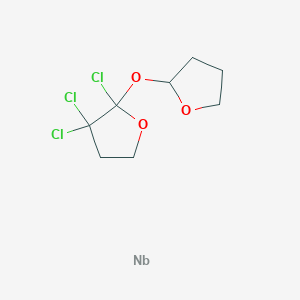
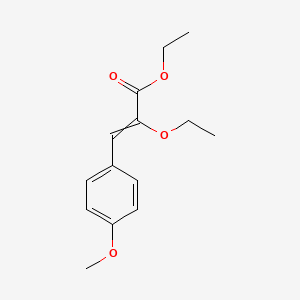

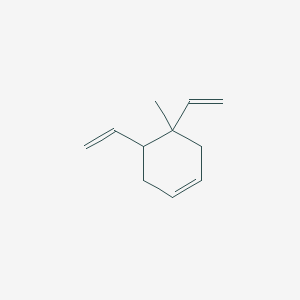
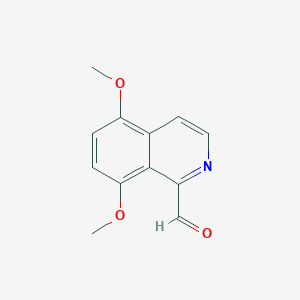
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)
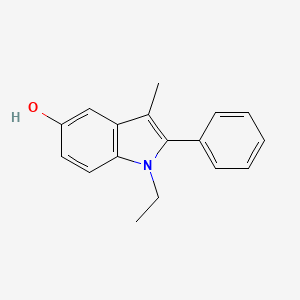

![Cyclododecane, [2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14294324.png)

![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)

